molecular formula C21H28Cl2NO4P B3821254 N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline

N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline

Cat. No.: B3821254
M. Wt: 460.3 g/mol
InChI Key: VMUXGDBQBXEKAM-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methoxy, and phosphorylmethyl groups attached to an aniline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline typically involves multiple steps, including the introduction of the dichloro and methoxy groups, followed by the attachment of the phosphorylmethyl group. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Phosphorylation: Attachment of the phosphorylmethyl group using a phosphorylating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the phosphorylmethyl group to a different functional group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar dichloro and phenyl groups but different core structure.

    N-(3,5-dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28Cl2NO4P/c1-13(2)27-29(25,28-14(3)4)21(24-17-9-7-8-15(5)10-17)18-11-16(22)12-19(23)20(18)26-6/h7-14,21,24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXGDBQBXEKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C2=C(C(=CC(=C2)Cl)Cl)OC)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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